molecular formula C8H8BrClN2 B8250047 3-Bromo-1H-indol-5-amine hydrochloride

3-Bromo-1H-indol-5-amine hydrochloride

Cat. No.: B8250047
M. Wt: 247.52 g/mol
InChI Key: MXGPMIHNHDFNCE-UHFFFAOYSA-N
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Description

3-Bromo-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the third position and an amine group at the fifth position of the indole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-indol-5-amine hydrochloride typically involves the bromination of 1H-indole followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:

    Bromination: 1H-indole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the third position.

    Amination: The brominated indole is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the fifth position.

    Formation of Hydrochloride Salt: The resulting 3-Bromo-1H-indol-5-amine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced forms.

    Substitution: The bromine atom at the third position can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-Bromo-1H-indol-5-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-3-amine: Similar structure but with different substitution pattern.

    3-Chloro-1H-indol-5-amine: Chlorine atom instead of bromine.

    1H-indole-5-amine: Lacks the bromine substitution.

Uniqueness

3-Bromo-1H-indol-5-amine hydrochloride is unique due to the specific positioning of the bromine and amine groups, which can influence its reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

3-bromo-1H-indol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-7-4-11-8-2-1-5(10)3-6(7)8;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGPMIHNHDFNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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